2-Hydroxymethyl-4-methylphenylboronic acid
CAS No.: 1451391-52-8
Cat. No.: VC2955921
Molecular Formula: C8H11BO3
Molecular Weight: 165.98 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1451391-52-8 |
|---|---|
| Molecular Formula | C8H11BO3 |
| Molecular Weight | 165.98 g/mol |
| IUPAC Name | [2-(hydroxymethyl)-4-methylphenyl]boronic acid |
| Standard InChI | InChI=1S/C8H11BO3/c1-6-2-3-8(9(11)12)7(4-6)5-10/h2-4,10-12H,5H2,1H3 |
| Standard InChI Key | CBAPVZWDDUMKMK-UHFFFAOYSA-N |
| SMILES | B(C1=C(C=C(C=C1)C)CO)(O)O |
| Canonical SMILES | B(C1=C(C=C(C=C1)C)CO)(O)O |
Introduction
2-Hydroxymethyl-4-methylphenylboronic acid, with the CAS number 1451391-52-8, is a boronic acid derivative that has gained attention in various chemical and biochemical applications. This compound is characterized by its molecular formula C₈H₁₁BO₃ and a molecular weight of 165.98 g/mol . The presence of a hydroxymethyl group and a methyl group on the phenyl ring makes it a versatile intermediate in organic synthesis.
Synthesis and Applications
Boronic acids are widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which facilitate the formation of carbon-carbon bonds. The hydroxymethyl group in 2-Hydroxymethyl-4-methylphenylboronic acid can be further functionalized, making it a valuable precursor for complex molecules.
In addition to cross-coupling reactions, boronic acids can undergo oxidative hydroxylation to form phenols. This process involves the use of catalysts like flavinium salts in the presence of oxygen and reducing agents such as hydrazine or ascorbic acid . The ability to selectively oxidize boronic acids without affecting sensitive functional groups is crucial in synthesizing complex molecules.
Research Findings
Research on boronic acids, including 2-Hydroxymethyl-4-methylphenylboronic acid, often focuses on their role in biomimetic reactions. For instance, the oxidative hydroxylation of arylboronic acids can be achieved with high conversion rates under mild conditions, making these compounds useful in the synthesis of phenolic compounds .
Moreover, boronic acids have been explored for their potential in ion transport across membranes. While 2-Hydroxymethyl-4-methylphenylboronic acid itself may not be directly involved in such studies, related boronic acid derivatives have shown ionophoric activity, highlighting the versatility of boronic acids in biochemical applications .
Safety and Handling
While specific safety data for 2-Hydroxymethyl-4-methylphenylboronic acid is limited, boronic acids generally are considered to be relatively safe but may cause skin and eye irritation. Handling should follow standard laboratory safety protocols, including the use of protective clothing and eyewear .
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